(R)-3-amino-4-(2-chlorophenyl)butanoic acid
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Overview
Description
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid is a chiral amino acid derivative featuring a chlorophenyl group attached to the butanoic acid backbone
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of 2-chlorobenzaldehyde with a suitable amino acid derivative under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to achieve the desired product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like hydroxide or alkoxide ions in the presence of a base.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a tool in studying biological systems, including enzyme inhibition and receptor binding studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.
Comparison with Similar Compounds
3-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with a different position of the chlorine atom.
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: Contains additional nitro and quinoline groups.
Uniqueness: (R)-3-Amino-4-(2-chlorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which can influence its reactivity and interactions.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structural features and reactivity profile contribute to its importance in both research and industry.
Properties
IUPAC Name |
(3R)-3-amino-4-(2-chlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOIHMVAXZFMB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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